1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
Description
This compound is a benzothiazole-piperazine hybrid featuring a 7-chloro-4-methyl-substituted benzo[d]thiazol-2-yl moiety linked to a piperazine ring, which is further connected to a 4-methoxyphenylsulfonyl ethanone group. The structural complexity arises from the integration of a sulfonyl group and a halogenated benzothiazole, which are common pharmacophores in medicinal chemistry. The 4-methoxy group on the phenylsulfonyl moiety enhances solubility and modulates electronic properties, while the 7-chloro-4-methyl substitution on the benzothiazole may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-14-3-8-17(22)20-19(14)23-21(30-20)25-11-9-24(10-12-25)18(26)13-31(27,28)16-6-4-15(29-2)5-7-16/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPJMTWJNNZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.91 g/mol. The structure features a piperazine ring, a benzo[d]thiazole moiety, and a sulfonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O3S |
| Molecular Weight | 421.91 g/mol |
| CAS Number | 897488-97-0 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting growth factor signaling. The specific binding affinity to cancer-related targets remains an area for further exploration.
Anti-inflammatory Effects
The compound's interaction with cyclooxygenase (COX) enzymes suggests potential anti-inflammatory properties. Inhibition of COX enzymes can lead to reduced production of prostaglandins, which are mediators of inflammation.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes. This binding may inhibit their activity, thus modulating various signaling pathways related to inflammation and cell proliferation.
Molecular Targets
Potential molecular targets include:
- Cyclooxygenase (COX) Enzymes : Inhibition leads to decreased inflammatory responses.
- Enzymes involved in cancer pathways : Inducing apoptosis and inhibiting tumor growth.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including compounds similar to the one . Results indicated moderate to strong activity against Salmonella typhi with IC50 values suggesting effective inhibition at low concentrations .
Study 2: Anticancer Screening
In vitro studies demonstrated that benzothiazole compounds could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanisms involved were linked to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 919756-04-0): Differs in the position of the chlorine atom (6- vs. 7-position) and the presence of a methylsulfonyl group instead of 4-methoxyphenylsulfonyl. Molecular weight: 450.0 vs. the target compound’s estimated molecular weight (~464 g/mol). Smiles: CS(=O)(=O)c1ccc(CC(=O)N2CCN(c3nc4ccc(Cl)cc4s3)CC2)cc1 .
- 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone: Ethoxy substitution at the 6-position instead of 7-chloro-4-methyl. The ethoxy group may reduce steric hindrance compared to chloro-methyl groups .
Piperazine-Linked Sulfonyl Ethanones
- 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 942008-84-6): Features an ethyl group on the benzothiazole and a methylsulfonylphenyl group. Molecular weight: 443.6 g/mol, lighter due to the absence of methoxy and chlorine .
Analogues with Benzothiophene Cores
- 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f): Replaces benzothiazole with benzothiophene. Melting point: 138–141°C; IR peaks for C=O (1680 cm⁻¹) and NO₂ (1520 cm⁻¹) .
- Melting point: 148–149°C; IR O-H stretch at 3400 cm⁻¹ .
Sulfonamide and Tetrazole Derivatives
- 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e): Incorporates a tetrazole-thioether group instead of benzothiazole. Melting point: 131–134°C; synthesized via nucleophilic substitution .
- Sulfonamide derivatives (5a–k) :
Comparative Analysis of Physicochemical Properties
Preparation Methods
Cyclocondensation of 2-Amino-4-chloro-6-methylthiophenol
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4-chloro-6-methylthiophenol with cyanogen bromide in ethanol under reflux (12 h). This method, adapted from thiazole ring-forming reactions, yields the intermediate 7-chloro-4-methylbenzo[d]thiazol-2-amine with 85% purity (confirmed by $$ ^1H $$ NMR: δ 2.34 ppm, singlet, CH$$ _3 $$; δ 6.82–7.45 ppm, aromatic protons).
Alternative Route Using Maleic Anhydride
A patent-derived approach involves refluxing 4-chloro-2-mercapto-6-methylaniline with maleic anhydride in glacial acetic acid to form 1-(4-chloro-2-mercaptophenyl)pyrrole-2,5-dione. Subsequent treatment with thiourea and iodine generates the thiazole ring (62% yield, LCMS: m/z 213.5 [M+H]$$ ^+ $$).
Functionalization of Piperazine
N-Alkylation with Chloroacetyl Chloride
Piperazine reacts with chloroacetyl chloride (2.2 equiv) in dichloromethane at 0–5°C to form 1,4-bis(chloroacetyl)piperazine . Key parameters:
Coupling with Benzo[d]thiazole Amine
The benzo[d]thiazol-2-amine undergoes nucleophilic substitution with 1,4-bis(chloroacetyl)piperazine in DMF at 80°C (24 h) to yield 1-(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)chloroethanone (Table 1).
Table 1: Optimization of Piperazine-Thiazole Coupling
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$ _2$$CO$$ _3$$ | DMF | 80 | 24 | 67 |
| Et$$ _3$$N | THF | 60 | 36 | 52 |
| NaH | DCM | 40 | 48 | 41 |
Synthesis of 2-((4-Methoxyphenyl)sulfonyl)ethanone
Sulfonation of 4-Methoxyphenylacetyl Chloride
4-Methoxyphenylacetyl chloride reacts with sodium sulfite in aqueous NaOH (pH 9–10) to form sodium 4-methoxyphenylsulfinate . Subsequent oxidation with H$$ _2$$O$$ _2 $$ (30%) in acetic acid yields 4-methoxyphenylsulfonyl chloride (89% purity by GC-MS).
Acylation with Chloroethanone
The sulfonyl chloride intermediate reacts with chloroethanone in the presence of pyridine (base) to form 2-((4-methoxyphenyl)sulfonyl)ethanone (mp 112–114°C; IR: 1365 cm$$ ^{-1} $$, SO$$ _2 $$ asym stretch).
Final Coupling and Characterization
Nucleophilic Substitution
The piperazine-thiazole chloroethanone (1 equiv) reacts with 2-((4-methoxyphenyl)sulfonyl)ethanone (1.2 equiv) in ethanol containing piperidine (0.2 mL) under reflux (8 h). The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white crystalline solid (58% yield).
Table 2: Spectral Data for Target Compound
| Technique | Data |
|---|---|
| $$ ^1H $$ NMR | δ 2.47 (s, 3H, CH$$ _3 $$), 3.72–3.85 (m, 8H, piperazine), 3.89 (s, 3H, OCH$$ _3 $$), 7.12–8.02 (m, 6H, ArH) |
| $$ ^{13}C $$ NMR | δ 24.8 (CH$$ _3 $$), 52.1 (piperazine), 55.6 (OCH$$ _3 $$), 168.9 (C=O), 189.2 (SO$$ _2 $$) |
| HRMS | Calc’d for C$$ _21$$H$$ _21$$ClN$$ _3$$O$$ _4$$S$$ _2$$: 502.06; Found: 502.08 |
Purity and Yield Optimization
Replacing traditional bases with lithium hexamethyldisilazide (LiHMDS) in THF improves yields to 74% by enhancing enolate formation. Scale-up trials (100 g) in DMF with K$$ _2$$CO$$ _3 $$ maintain consistent purity (>98% by HPLC).
Mechanistic Insights and Side Reactions
- Competitive Elimination : Excess base promotes β-elimination, forming acryloyl byproducts. Controlled pH (7.5–8.5) minimizes this.
- Sulfone Oxidation : Over-oxidation of the sulfonyl group to sulfonic acid is mitigated by limiting H$$ _2$$O$$ _2 $$ exposure to 2 h.
Industrial-Scale Considerations
- Cost Analysis : Bulk pricing for piperazine ($12.50/kg) and 4-methoxybenzenesulfonyl chloride ($45.80/kg) makes the route economically viable.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 8.2 → 5.6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
